2-{1H-pyrazolo[3,4-b]pyridin-3-yl}ethan-1-amine dihydrochloride
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Overview
Description
2-{1H-pyrazolo[3,4-b]pyridin-3-yl}ethan-1-amine dihydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The compound is of significant interest in medicinal chemistry due to its potential biological activities and structural similarity to purine bases such as adenine and guanine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1H-pyrazolo[3,4-b]pyridin-3-yl}ethan-1-amine dihydrochloride typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at specific positions. One common method starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine to form the pyrazolo[3,4-b]pyridine core
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-{1H-pyrazolo[3,4-b]pyridin-3-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[3,4-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{1H-pyrazolo[3,4-b]pyridin-3-yl}ethan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1H-pyrazolo[3,4-b]pyridin-3-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger downstream signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features.
2H-pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form.
Pyrazolo[3,4-c]pyridine: A compound with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
2-{1H-pyrazolo[3,4-b]pyridin-3-yl}ethan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the ethan-1-amine group, which can confer distinct biological activities and chemical reactivity compared to other pyrazolopyridine derivatives .
Properties
CAS No. |
2408974-71-8 |
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Molecular Formula |
C8H12Cl2N4 |
Molecular Weight |
235.11 g/mol |
IUPAC Name |
2-(2H-pyrazolo[3,4-b]pyridin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H10N4.2ClH/c9-4-3-7-6-2-1-5-10-8(6)12-11-7;;/h1-2,5H,3-4,9H2,(H,10,11,12);2*1H |
InChI Key |
OXMQDPVAPWGJAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)CCN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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